1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone
Description
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone is a thiazole-derived compound featuring an acetyl group at the 5-position of the thiazole ring and a 2,3-dichloro-N-methylanilino substituent at the 2-position.
Properties
IUPAC Name |
1-[2-(2,3-dichloro-N-methylanilino)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(17)10-6-15-12(18-10)16(2)9-5-3-4-8(13)11(9)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKCRYLJRURCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N(C)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Dichloroaniline Moiety: The dichloroaniline group can be introduced via a nucleophilic substitution reaction where 2,3-dichloroaniline reacts with a suitable electrophile.
Coupling of the Thiazole and Dichloroaniline: The final step involves coupling the synthesized thiazole ring with the dichloroaniline moiety through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichloroaniline moiety, where nucleophiles such as amines or thiols replace the chlorine atoms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
Medicinal Chemistry
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone has been investigated for its antimicrobial properties . Studies have shown that derivatives of thiazole compounds often exhibit significant antibacterial and antifungal activities. For instance, related thiazole derivatives have been reported to demonstrate selective inhibition against various pathogens, indicating that this compound may share similar properties .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Agrochemical Applications
The compound's potential as an agrochemical has been explored due to its structural similarity to known herbicides and fungicides. Research indicates that thiazole derivatives can enhance plant growth and yield while providing protection against pests and diseases. For example, compounds with thiazole rings have been shown to promote seed germination and increase oil content in crops .
Case Study: Effects on Crop Yield
A study evaluated the effects of thiazole derivatives on rapeseed growth. The results indicated a significant increase in seed yield and oil content when treated with specific thiazole derivatives. This suggests that this compound could be further investigated for similar applications in agriculture .
Material Science
In the field of material science , compounds containing thiazole rings are being studied for their applications in organic electronics and photonic devices. The unique electronic properties of thiazoles make them suitable candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with metabolic pathways, such as those involved in cell division or signal transduction, resulting in its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous thiazole derivatives. Key comparisons focus on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on the Thiazole Ring
Chlorine Substituents
- XLogP3: 5.8 (higher lipophilicity due to phenyl group). Topological Polar Surface Area (TPSA): 70.2 Ų . The para-chlorine position may enhance π-π stacking in biological targets compared to the target compound’s meta-chlorine arrangement.
- 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone (CAS 54001-07-9): Replaces the anilino group with a 4-chlorophenyl moiety. Reduced hydrogen-bonding capacity (TPSA ~50 Ų) compared to the target compound’s anilino group (TPSA ~70 Ų) .
Electron-Withdrawing vs. Electron-Donating Groups
- 1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone (CAS sc-303038): Substitutes chlorine with a trifluoromethyl group. Molecular Weight: 349.2 vs. 349.2 for the target compound (identical MW but distinct electronic effects).
- 1-(4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl)-1-ethanone (C₁₃H₁₁F₃N₂OS): Combines a methyl-thiazole and para-trifluoromethylanilino group. Molar Mass: 300.3 (lighter than the target compound due to fewer chlorine atoms). Enhanced metabolic stability is hypothesized due to fluorine substitution .
Alkoxy and Methyl Modifications
- 1-[2-(4-Ethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone hydrochloride: Ethoxy group introduces electron-donating effects, contrasting with chlorine’s electron-withdrawing nature. Molecular Formula: C₁₄H₁₆N₂O₂S (higher oxygen content reduces lipophilicity; XLogP3 ~3.5 estimated) .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | MW | XLogP3 | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₁Cl₂N₂OS | 349.2 | ~5.2* | ~70 | 2,3-Dichloro-N-methylanilino |
| [2-(3,4-Dichloroanilino)-thiazol] | C₁₆H₁₀Cl₂N₂OS | 349.2 | 5.8 | 70.2 | 3,4-Dichloroanilino, phenylacetyl |
| 1-[2-(4-Chlorophenyl)-thiazol] | C₁₂H₁₀ClNOS | 251.7 | ~3.5 | ~50 | 4-Chlorophenyl, methyl-thiazole |
| 1-(4-Methyl-2-[4-CF₃-anilino]) | C₁₃H₁₁F₃N₂OS | 300.3 | ~4.1 | ~70 | 4-Trifluoromethylanilino, methyl |
*Estimated based on structural similarity.
- Lipophilicity (XLogP3): The target compound’s dichloroanilino group confers moderate lipophilicity (~5.2), comparable to [2-(3,4-dichloroanilino)-thiazol] (5.8) but higher than compounds with electron-donating groups (e.g., ethoxy: ~3.5) .
- TPSA: All anilino-containing derivatives exhibit TPSA ~70 Ų, suggesting similar membrane permeability and solubility profiles .
Biological Activity
1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone (CAS Number: 1208907-43-0) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various research studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10Cl2N2OS, with a molecular weight of 301.19 g/mol. The compound features a thiazole ring and dichloromethyl aniline moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10Cl2N2OS |
| Molecular Weight | 301.19 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. In a study involving various thiazole derivatives, it was found that certain synthesized compounds demonstrated promising antimicrobial activities against a range of bacterial strains . The presence of the dichloromethyl aniline group in this compound may enhance its efficacy against microbial pathogens.
Antiproliferative Effects
The compound's antiproliferative effects have been explored in vitro. Studies suggest that similar thiazole derivatives can inhibit cell growth by disrupting intracellular calcium levels, leading to apoptosis in cancer cells . This mechanism may be relevant for this compound as well.
Anti-inflammatory Properties
In the context of inflammation, thiazole derivatives have shown potential as anti-inflammatory agents. For instance, compounds with similar structures were reported to inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests that this compound might possess similar anti-inflammatory properties.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Calcium Homeostasis Disruption : Similar compounds have been shown to affect calcium signaling pathways leading to cell death.
- Cytokine Modulation : The compound may modulate the expression of cytokines involved in inflammatory responses.
Case Studies and Research Findings
Several studies highlight the biological activities associated with thiazole derivatives:
- Antimicrobial Study : A series of thiazole derivatives were tested against various bacteria and fungi. Results indicated that modifications to the thiazole ring significantly influenced antimicrobial potency .
- Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that certain thiazole derivatives could inhibit cell proliferation effectively through apoptosis induction .
- Inflammation Models : Animal studies showed that thiazole compounds reduced inflammation markers significantly compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
